molecular formula C17H22N8OS B2711121 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 537702-56-0

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2711121
CAS RN: 537702-56-0
M. Wt: 386.48
InChI Key: RTCMNGBSAKNFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide” is a complex organic molecule . It contains a total of 66 bonds, including 32 non-H bonds, 11 multiple bonds, and 9 rotatable bonds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of ethylamino groups and a sulfanyl group attached to a triazolo-triazin ring system is notable .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research has been conducted on the synthesis of various heterocyclic compounds, including triazolo[1,3,5]triazines, with potential insecticidal activities. For instance, a study focused on the synthesis of new heterocycles incorporating a thiadiazole moiety for assessing insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

Derivatives of triazole, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. A study highlighted the antimicrobial evaluation of synthesized pyrimidine-triazole derivatives against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Pharmacological Evaluation as Glutaminase Inhibitors

Some compounds structurally related to the given chemical have been synthesized and evaluated as potential glutaminase inhibitors, presenting a novel approach to attenuate the growth of certain cancer cell lines. This includes the study of BPTES analogs for their effects on human lymphoma B cells (Shukla et al., 2012).

Antiviral Activity Against Flu A (H1N1) Virus

A specific study focused on the synthesis of [1,3,5]triazine derivatives and evaluating their antiviral activity against the Flu A (H1N1) virus, highlighting the potential of these compounds as antiviral agents (Demchenko et al., 2020).

Structural and Molecular Studies

Research into the molecular dimensions and structural analysis of triazolo[1,3,5]triazines provides insights into their aromatic delocalization and potential interactions, which can be crucial for understanding their biological activities (Insuasty et al., 2008).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8OS/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)27-10-13(26)20-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMNGBSAKNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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